4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-3-6-16(11-13(12)2)20-19(24)23-9-7-15(8-10-23)18-22-21-17(25-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZGEUQTLMOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
Structure and Properties
The molecular formula of the compound is , featuring a piperidine ring substituted with a 3,4-dimethylphenyl group and a 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds derived from oxadiazole have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations. The mechanism involves the upregulation of p53 and activation of caspase pathways, leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation |
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been explored. Studies demonstrated moderate to strong activity against various bacterial strains:
- Activity Spectrum : The compound exhibited notable inhibition against Salmonella typhi and Bacillus subtilis, suggesting a broad-spectrum antibacterial activity that may be leveraged for therapeutic applications .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to Moderate |
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to initiate apoptosis in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Enzyme Inhibition : Some derivatives have demonstrated strong inhibitory action against enzymes like acetylcholinesterase and urease, which are important in various physiological processes and disease states .
- Molecular Interactions : Molecular docking studies suggest that the oxadiazole moiety facilitates strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .
Case Studies
Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:
- A study synthesized a series of oxadiazole-piperidine compounds and evaluated their anticancer properties using flow cytometry and Western blot analysis. The results indicated that modifications on the oxadiazole ring significantly influenced their biological potency .
- Another investigation highlighted the antibacterial efficacy of synthesized oxadiazole derivatives against multiple strains, emphasizing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Cyclopropyl vs. Other Oxadiazole Substituents : The cyclopropyl group in the target compound and may confer greater metabolic stability compared to bulkier substituents (e.g., isopropyl in or phenyl in ), which could hinder enzymatic degradation.
- Aromatic Substituents : The 3,4-dimethylphenyl group balances lipophilicity and steric effects, contrasting with the highly hydrophobic dichlorophenyl in or polar sulfonyl groups in .
Preparation Methods
Cyclization of Diacylhydrazides
A prevalent method involves cyclizing cyclopropanecarboxylic acid hydrazide with a carbonyl source. For example:
- Hydrazide Formation : Cyclopropanecarbonyl chloride reacts with hydrazine to yield cyclopropanecarbohydrazide.
- Cyclization : Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux forms the 1,3,4-oxadiazole-2-thiol intermediate.
- Functionalization : The thiol group is replaced with a cyclopropyl group via alkylation or nucleophilic substitution.
Example Protocol
Alternative Route: Cyclocondensation
A one-pot approach condenses cyclopropanecarboxylic acid and thiosemicarbazide using phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$ \text{Cyclopropanecarboxylic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Cyclopropyl-1,3,4-oxadiazole} $$
Functionalization of the Piperidine Scaffold
Piperidine-4-carboxylic Acid Derivatives
Starting from piperidine-4-carboxylic acid ethyl ester :
- Hydrolysis : Convert ester to carboxylic acid using NaOH.
- Hydrazide Formation : React with hydrazine hydrate to yield piperidine-4-carbohydrazide.
- Oxadiazole Coupling : Condense with cyclopropanecarbonyl chloride under Dean-Stark conditions to form the oxadiazole-piperidine intermediate.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH, reflux | 92 |
| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, 24 h | 85 |
| Oxadiazole Coupling | Cyclopropanecarbonyl chloride, toluene, 110°C | 78 |
Buchwald-Hartwig Amination
For advanced functionalization, palladium-catalyzed coupling attaches the oxadiazole to piperidine:
- Catalyst : Pd(OAc)₂/Xantphos.
- Ligand : 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos).
- Conditions : 100°C in dioxane, 12 h.
- Yield : 70–75%.
Introduction of the N-(3,4-Dimethylphenyl)carboxamide Group
Carbamoylation via Isocyanate
- Isocyanate Synthesis : 3,4-Dimethylaniline reacts with triphosgene to form 3,4-dimethylphenyl isocyanate.
- Amidation : React isocyanate with piperidine-4-carboxylic acid under basic conditions.
Example
- Reagents : 3,4-Dimethylphenyl isocyanate (1.1 eq), piperidine-oxadiazole intermediate (1 eq), Et₃N (2 eq).
- Conditions : DCM, 0°C to RT, 4 h.
- Yield : 82%.
Mixed Carbonate Method
An alternative employs 1,1′-carbonyldiimidazole (CDI) to activate the carbonyl:
- Activation : Piperidine-oxadiazole reacts with CDI in THF.
- Nucleophilic Attack : 3,4-Dimethylaniline added to form the carboxamide.
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Purification Strategies
- Chromatography : Silica gel column with EtOAc/hexane (3:7) for oxadiazole intermediates.
- Recrystallization : Ethanol/water mixtures for final carboxamide.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, oxadiazole-H), 7.20–7.10 (m, 3H, aromatic), 2.90 (m, 1H, piperidine), 2.25 (s, 6H, CH₃), 1.80–1.60 (m, 4H, cyclopropane).
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diacylhydrazide Cyclization | High regioselectivity | Multi-step | 68–72 |
| Buchwald-Hartwig | Direct coupling | Requires Pd catalysts | 70–75 |
| CDI-Mediated Amidation | Mild conditions | Cost of reagents | 76 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis involves three critical steps:
- Cyclization : Use phosphorus oxychloride (POCl₃) under reflux in dimethylformamide (DMF) to form the oxadiazole ring. Reaction yields improve at 80–100°C for 6–8 hours .
- Coupling : React the oxadiazole intermediate with the piperidine-carboxamide core via nucleophilic substitution. Ethanol or THF as solvents at 60–70°C for 12 hours enhances regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. HPLC with a C18 column and acetonitrile/water mobile phase validates purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the oxadiazole ring and piperidine substitution patterns. Key signals: δ 8.2–8.5 ppm (oxadiazole protons), δ 3.5–4.0 ppm (piperidine CH₂) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 395.18) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropyl-oxadiazole moiety .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiadiazole-piperidine derivatives show kinase inhibition ).
- Assay Conditions : Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays for enzymatic activity. IC₅₀ values <10 µM warrant further study .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay robustness .
Advanced Research Questions
Q. What computational strategies are recommended for predicting binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclopropane’s steric effects on binding pockets) .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity. Substituents on the 3,4-dimethylphenyl group significantly impact lipophilicity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., SPR vs. FP) using Bayesian statistics to identify assay-specific biases .
- Structural Analogs : Compare with derivatives (e.g., fluorophenyl or chlorobenzyl variants) to isolate substituent effects on potency .
- Solubility Correction : Normalize activity data for solubility limits (measured via shake-flask method) to avoid false negatives .
Q. What novel applications beyond pharmacology could be explored for this compound?
- Methodological Answer :
- Materials Science : Test as a ligand for metal-organic frameworks (MOFs). The oxadiazole’s nitrogen atoms may coordinate with Cu²⁺ or Zn²⁺ .
- Catalysis : Screen for organocatalytic activity in asymmetric aldol reactions. Piperidine’s basicity and oxadiazole’s electron-withdrawing properties may enhance enantioselectivity .
Q. How can chemical engineering principles improve process control during scale-up?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors with in-line IR monitoring to optimize cyclization step yields (>80%) and reduce byproducts .
- Membrane Separation : Employ nanofiltration (MWCO 300 Da) to isolate the product from unreacted intermediates .
- DoE Optimization : Apply Taguchi methods to vary temperature, solvent ratio, and catalyst load, identifying critical parameters via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
